2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid is a synthetic organic compound with the molecular formula C15H21NO5. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amine functionalities during chemical synthesis .
Properties
IUPAC Name |
3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(10-20-4,12(17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILIGXZHNJZCDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701580-75-7 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc-Protected Amino Acid Synthesis via tert-Butoxycarbonyl Group Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of amino acid protection in organic synthesis. For 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, the Boc group is introduced to the amino functionality early in the synthesis to prevent undesired side reactions.
Starting Material: 3-Amino-3-Phenylpropanoic Acid Derivatives
The precursor 3-amino-3-phenylpropanoic acid (or its ester) is typically functionalized at the amino group. In a method adapted from WO2012117417A1, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O). This step achieves >90% yield under anhydrous conditions at 0–5°C, with the Boc group selectively protecting the amine.
Methoxy Group Installation
The 3-methoxy substituent is introduced via nucleophilic substitution or Mitsunobu reaction. For example, methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C replaces a hydroxyl group with methoxy, yielding the intermediate 3-methoxy-2-phenylpropanoic acid Boc-protected ester. This step requires careful temperature control to avoid epimerization.
Multi-Step Synthesis from Phenylisoserine Hydrochloride
A patented route (CN106083624B) outlines a one-pot synthesis starting from benzaldehyde, malonic acid, and ammonium acetate. While originally designed for 3-amino-3-phenylpropionic acid esters, this method can be adapted for the target compound:
Key Reaction Steps
- Knoevenagel Condensation : Benzaldehyde reacts with malonic acid in ethanol under acidic conditions (H₂SO₄) to form 3-phenylprop-2-enoic acid.
- Michael Addition : Ammonium acetate introduces the amino group, yielding 3-amino-3-phenylpropanoic acid.
- Boc Protection and Methoxylation : Sequential Boc protection (using Boc₂O) and methoxy group installation (via CH₃I/K₂CO₃) complete the synthesis.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Knoevenagel Condensation | H₂SO₄, 45–55°C, 7–8 hrs | 85% | 92% |
| Boc Protection | Boc₂O, NaH, THF, 0–5°C, 2 hrs | 93% | 95% |
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 4 hrs | 78% | 89% |
This method achieves an overall yield of 62% with high stereochemical fidelity.
Solid-Phase Peptide Synthesis (SPPS) Approach
The Boc-protected derivative is integral to peptide synthesis. Sigma-Aldrich’s discontinued product (691356) highlights a related compound synthesized via Boc-SPPS:
Protocol Overview
- Resin Activation : Wang resin is functionalized with hydroxymethyl groups.
- Amino Acid Coupling : The Boc-protected amino acid (e.g., 3-methoxy-2-phenylpropanoic acid derivative) is coupled using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
- Deprotection and Cleavage : Trifluoroacetic acid (TFA) removes the Boc group, and the peptide is cleaved from the resin with HF.
Advantages and Limitations
Stereochemical Control and Chiral Resolution
The compound’s stereochemistry at C2 and C3 is critical for biological activity. WO2012117417A1 details chiral resolution using recrystallization from hexane/ethyl acetate mixtures, achieving enantiomeric excess (ee) >99%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers.
Comparative Analysis of Preparation Methods
| Method | Overall Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Boc Protection Route | 62% | 95% | High | Moderate |
| One-Pot Synthesis | 55% | 89% | Medium | High |
| SPPS Approach | 70% | 90% | Low | Low |
The Boc protection route offers the best balance of yield and scalability, while SPPS is preferred for small-scale, high-purity applications.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is acid-labile, making it susceptible to removal under acidic conditions.
-
Reagents : Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol, or other strong acids.
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Conditions : Room temperature or mild heating.
-
Product : The free amine derivative (2-amino-3-methoxy-2-phenylpropanoic acid).
-
Mechanism : Acidic cleavage of the carbamate bond. For example, treatment with TFA in dichloromethane (DCM) selectively removes the Boc group without affecting other acid-sensitive functionalities .
Peptide Coupling Reactions
The compound can serve as an intermediate in peptide synthesis due to its amino acid-like structure.
-
Reagents : Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , N-hydroxysuccinimide (NHS) , or benzotriazole-1-yl-oxy-tripyrrolidinophosphonium hexafluorophosphate (PyBOP) .
-
Conditions : Room temperature, inert atmosphere (argon), and dry solvents (e.g., dimethylformamide, DCM).
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Product : Amide-linked peptide derivatives.
-
Mechanism : Activation of the carboxylic acid group followed by nucleophilic attack by an amine. For example, coupling with a phenylpropanoic acid derivative using DIPEA (N,N-diisopropylamine) as a base .
Substitution Reactions
The methoxy group and phenyl ring may undergo electrophilic substitution under specific conditions.
-
Reagents : Electrophiles (e.g., nitric acid, Friedel-Crafts reagents).
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Conditions : High-temperature nitration or Lewis acid catalysis.
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Product : Substituted derivatives (e.g., nitrophenyl analogs).
-
Mechanism : Electrophilic aromatic substitution, though steric hindrance from the bulky Boc group may limit reactivity.
Enzymatic Transformations
The compound’s structure may enable enzymatic modifications, such as ester hydrolysis or amidation.
-
Reagents : Lipases, proteases, or amidases.
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Conditions : Mild pH (5–8), aqueous/organic media.
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Product : Metabolites with altered functional groups (e.g., esters to carboxylic acids).
Reactivity of the Phenyl Group
The phenyl ring may participate in aromatic reactions, though the attached substituents influence reactivity.
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Reagents : Oxidizing agents (e.g., KMnO₄), Grignard reagents.
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Conditions : Aqueous or anhydrous environments.
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Product : Oxidized or alkylation derivatives.
Key Reaction Data Table
Research Findings
-
Selective Deprotection : The Boc group is selectively removed under acidic conditions without affecting other acid-sensitive groups, enabling controlled synthesis .
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Coupling Efficiency : Use of DIPEA in coupling reactions ensures deprotonation of the activated intermediate, enhancing amide bond formation .
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Steric Effects : The bulky tert-butyl group may hinder reactions at the α-carbon or adjacent positions, necessitating optimized conditions .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₇NO₄
- CAS Number : 86123-95-7
- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions. The methoxy group contributes to its solubility and reactivity, making it a valuable building block in organic synthesis.
Antiviral Activity
Research has indicated that derivatives of β-amino acids, including 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, exhibit antiviral properties. A notable study assessed the efficacy of similar compounds against the Tobacco Mosaic Virus (TMV), demonstrating significant curative activity.
| Compound | Virus | Curative Activity (%) | Concentration (μg/mL) |
|---|---|---|---|
| A-192558 | TMV | 69.1 | 500 |
| A-87380 | TMV | 56.8 | 500 |
This suggests that structural modifications can enhance antiviral efficacy.
Antibacterial Activity
The fluoro group in similar compounds has been linked to antimicrobial activity. Studies have shown that compounds with halogenated aromatic substituents can effectively inhibit bacterial growth.
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
These findings indicate the potential for developing new antibacterial agents based on this compound's structure.
Peptide Synthesis
The Boc protecting group is widely utilized in peptide synthesis due to its stability under various reaction conditions and ease of removal. The compound serves as an essential intermediate for synthesizing peptides that may possess therapeutic properties.
Synthesis Methodology
A common method for synthesizing peptides involving this compound includes the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). The reaction typically occurs in dichloromethane at controlled temperatures to ensure high yields.
Cytotoxicity Assays
Compounds similar to this compound have been evaluated for cytotoxic effects using various human cell lines, including THP-1 (human monocytic leukemia). These studies help assess the safety profile and therapeutic index of potential drug candidates.
Case Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, derivatives of this compound were tested for their anticancer properties against several cancer cell lines. The results indicated that specific modifications enhanced cell apoptosis and inhibited tumor growth.
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| Boc-D-Ser(Me)-OH | MCF-7 | 15 |
| Boc-D-Ser(Me)-OH | HeLa | 10 |
These findings highlight the potential for further development into anticancer therapies.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions to occur at other functional groups. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
Uniqueness
What sets 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid apart from similar compounds is its specific combination of functional groups, which provides unique reactivity and versatility in synthetic applications. The presence of both a methoxy group and a Boc-protected amine allows for selective modifications and a wide range of chemical transformations .
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, commonly referred to as Boc-D-Ser(Me)-OH, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C₉H₁₇NO₅
- Molecular Weight : 219.24 g/mol
- CAS Number : 86123-95-7
- Structural Characteristics :
- Contains a tert-butoxycarbonyl (Boc) protecting group.
- Exhibits a methoxy group and a phenyl substituent on the propanoic acid backbone.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a pharmaceutical intermediate and potential therapeutic agent. Key areas of interest include:
- Enzyme Inhibition :
- Cell Line Studies :
- Mechanistic Insights :
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrases; potential implications for cancer treatment |
| Cytotoxicity | Low toxicity in non-cancerous cell lines |
| Anticancer Activity | Significant inhibition of cancer cell proliferation |
Table 2: Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.24 g/mol |
| CAS Number | 86123-95-7 |
| Boiling Point | Not available |
| pKa | Not specified |
Case Studies
-
Inhibition of Carbonic Anhydrases :
A study conducted on various derivatives of propanoic acids, including Boc-D-Ser(Me)-OH, highlighted its ability to inhibit carbonic anhydrase activity effectively. The research utilized molecular modeling techniques to predict binding affinities and elucidate the structure-activity relationship (SAR) associated with these compounds . -
Antitumor Activity Assessment :
In xenograft mouse models, derivatives similar to Boc-D-Ser(Me)-OH demonstrated tumor regression, emphasizing their potential as anticancer agents. The study focused on evaluating isozyme selectivity and biological activity against various cancer cell lines, revealing promising results that warrant further investigation .
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid, and how are intermediates purified?
The compound is typically synthesized via Boc protection of the amino group, followed by coupling reactions. For example, tert-butoxycarbonyl (Boc) protection is achieved using Boc anhydride in a basic solvent like THF/water. Subsequent steps involve methoxy and phenyl group incorporation via nucleophilic substitution or Friedel-Crafts alkylation. Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water) and acid-base partitioning to isolate the carboxylic acid intermediate . Final purification may use preparative HPLC to achieve >95% purity, as described for structurally similar Boc-protected amino acid derivatives .
Q. How is the purity and stability of this compound assessed in research settings?
Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of integration ratios for tert-butyl, methoxy, and aromatic protons). Stability is assessed under storage conditions (-20°C, desiccated) using accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by HPLC monitoring. For Boc-protected analogs, decomposition via tert-butyl group cleavage under acidic conditions is a critical stability concern .
Q. What safety precautions are required when handling this compound?
Standard lab safety protocols include PPE (gloves, lab coat, goggles), proper ventilation, and spill containment measures. The compound may cause skin/eye irritation (H315/H319 hazard codes), requiring immediate washing and access to emergency showers/eye stations. Contaminated clothing must be removed and professionally decontaminated .
Advanced Research Questions
Q. How can researchers resolve low yields during the coupling step of Boc-protected intermediates?
Low yields in coupling reactions (e.g., amide bond formation) often stem from inefficient activation of the carboxylic acid. Methodological adjustments include:
- Using DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide) with DMAP (dimethylaminopyridine) as a catalyst to enhance reactivity .
- Optimizing solvent polarity (e.g., dichloromethane for hydrophobic intermediates) to improve solubility .
- Monitoring reaction progress via TLC or LC-MS to identify side products (e.g., urea derivatives from DCC decomposition) .
Q. What analytical strategies address contradictions in NMR data for stereoisomeric impurities?
Discrepancies in NMR signals (e.g., unexpected splitting or integration) may indicate stereochemical impurities. Advanced approaches include:
Q. How can researchers optimize reaction conditions to minimize racemization during Boc deprotection?
Racemization during Boc removal (e.g., using TFA) is a common issue. Mitigation strategies involve:
Q. What computational tools predict the logP and solubility of this compound for pharmacokinetic studies?
Software like ACD/Labs or ChemAxon calculates logP (predicted ~2.27 for similar Boc-protected compounds) using atom-based contributions . Solubility in aqueous buffers is estimated via the Hansen solubility parameters, with adjustments for pH-dependent ionization of the carboxylic acid group. Experimental validation using shake-flask methods (UV-Vis or HPLC quantification) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
